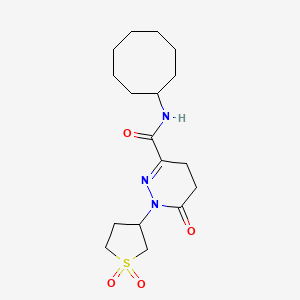![molecular formula C31H42N2O4 B11144627 3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)propanamide](/img/structure/B11144627.png)
3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes a spiro junction between a cyclohexane ring and a pyrano[3,2-g]chromene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the spiro junction through cyclization reactions. Key intermediates are synthesized using various reagents and catalysts under controlled conditions. For example, the formation of the spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene] core can be achieved through a cyclization reaction involving a chromene derivative and a cyclohexanone precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of efficient catalysts and reaction conditions that can be scaled up. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state derivatives.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: Functional groups on the spiro structure can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
3-{6’-METHYL-8’-OXO-3’,4’-DIHYDRO-8’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}PROPANOIC ACID: A similar compound with a propanoic acid group instead of the quinolizinyl group.
3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}PROPANOIC ACID: Another similar compound with a propanoic acid group.
Uniqueness
The uniqueness of 3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE lies in its specific spiro structure and the presence of the quinolizinyl group
Properties
Molecular Formula |
C31H42N2O4 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)propanamide |
InChI |
InChI=1S/C31H42N2O4/c1-21-24(10-11-29(34)32-20-23-8-7-17-33-16-6-3-9-26(23)33)30(35)36-28-19-27-22(18-25(21)28)12-15-31(37-27)13-4-2-5-14-31/h18-19,23,26H,2-17,20H2,1H3,(H,32,34) |
InChI Key |
YCIUCRDWESOBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CCC(=O)NCC5CCCN6C5CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B11144549.png)
![(5Z)-2-(2-chlorophenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11144558.png)
![7-Chloro-1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11144559.png)
![2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11144564.png)
![2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B11144573.png)
![6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B11144578.png)
![6-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid](/img/structure/B11144582.png)
![4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarbaldehyde](/img/structure/B11144586.png)
![(5Z)-5-[(2-hydroxyquinolin-3-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11144610.png)
![2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11144611.png)

![5-(3-butoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11144621.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclooctylacetamide](/img/structure/B11144624.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B11144626.png)
